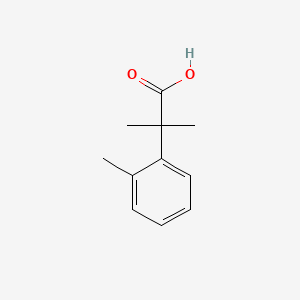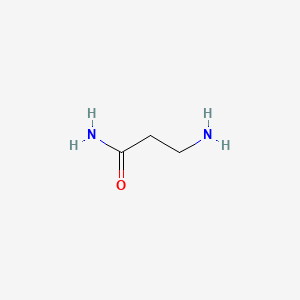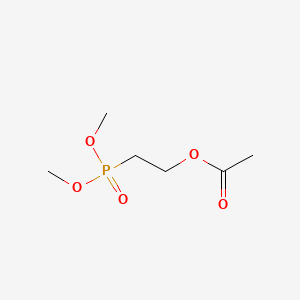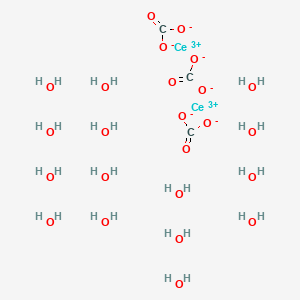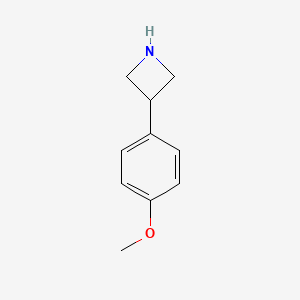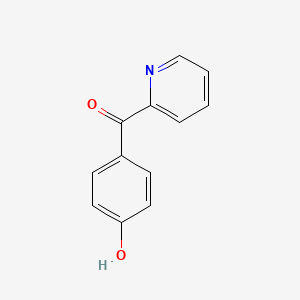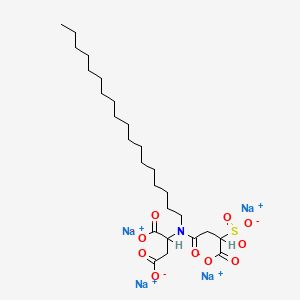
Aerosol 22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aerosol 22 is a synthetic compound with the chemical formula C26H48NNaO10S. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, making it useful in formulations requiring emulsification or dispersion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aerosol 22 typically involves the reaction of stearyl amine with aspartic acid derivatives. The process includes the following steps:
Stearyl Amine Reaction: Stearyl amine is reacted with a derivative of aspartic acid, such as N-carboxyanhydride, under controlled conditions.
Sulfonation: The resulting product is then sulfonated using a sulfonating agent like sulfur trioxide or chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Aerosol 22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Aerosol 22 has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism by which Aerosol 22 exerts its effects is primarily through its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophilic and hydrophobic substances. This property is crucial in applications such as emulsification, dispersion, and solubilization. The molecular targets include lipid bilayers in biological membranes and hydrophobic particles in industrial formulations.
Comparison with Similar Compounds
Similar Compounds
Sodium Lauryl Sulfate: Another surfactant with similar emulsifying properties but different molecular structure.
Tetrasodium EDTA: Used as a chelating agent with some surfactant properties.
Sodium Stearoyl Lactylate: Employed in food and cosmetic industries for its emulsifying capabilities.
Uniqueness
Aerosol 22 is unique due to its specific combination of hydrophilic and hydrophobic groups, which provides superior emulsifying and dispersing properties compared to other surfactants. Its ability to interact with a wide range of substances makes it versatile for various applications.
Properties
CAS No. |
38916-42-6 |
|---|---|
Molecular Formula |
C26H43NNa4O10S |
Molecular Weight |
653.6 g/mol |
IUPAC Name |
tetrasodium;2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate |
InChI |
InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4 |
InChI Key |
XZPMQCKVOWVETG-UHFFFAOYSA-J |
SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
38916-42-6 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



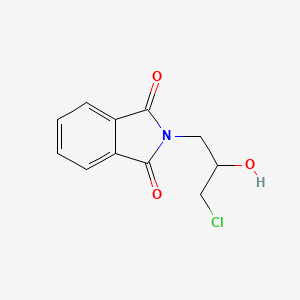
![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)
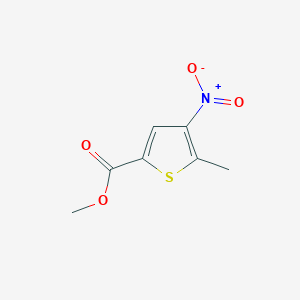
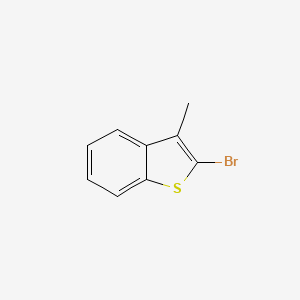
![Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/new.no-structure.jpg)
